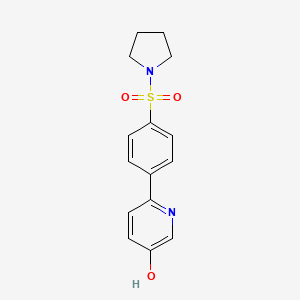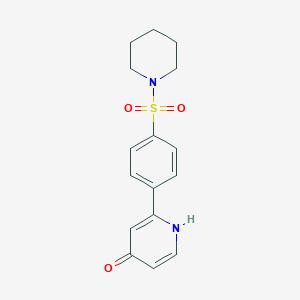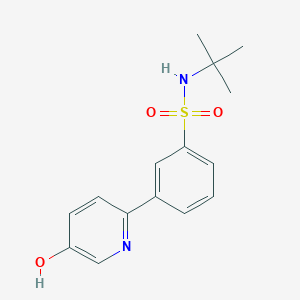
Trimethylsiloxyvinyldimethyl carbinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylsiloxyvinyldimethyl carbinol is an organosilicon compound with the molecular formula C8H18OSi. It is characterized by the presence of a trimethylsiloxy group attached to a vinyldimethyl carbinol moiety. This compound is known for its unique chemical properties and is used in various industrial and research applications .
准备方法
Synthetic Routes and Reaction Conditions: Trimethylsiloxyvinyldimethyl carbinol can be synthesized through several methods. One common synthetic route involves the reaction of vinyldimethyl carbinol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
化学反应分析
Types of Reactions: Trimethylsiloxyvinyldimethyl carbinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted organosilicon compounds.
科学研究应用
Trimethylsiloxyvinyldimethyl carbinol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is utilized in the study of silicon-based biochemistry.
Medicine: Research explores its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is employed in the production of silicone-based materials and coatings.
作用机制
The mechanism by which trimethylsiloxyvinyldimethyl carbinol exerts its effects involves interactions with various molecular targets. The trimethylsiloxy group can enhance the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The vinyldimethyl carbinol moiety provides a reactive site for further functionalization .
相似化合物的比较
- Trimethylsilylpropyl carbinol
- Trimethylsiloxyethyl carbinol
- Trimethylsiloxyisopropyl carbinol
Comparison: Trimethylsiloxyvinyldimethyl carbinol is unique due to its combination of a trimethylsiloxy group and a vinyldimethyl carbinol moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds .
属性
IUPAC Name |
(E)-2-methyl-4-trimethylsilyloxybut-3-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-8(2,9)6-7-10-11(3,4)5/h6-7,9H,1-5H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLVGRFAVVVRGW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CO[Si](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/O[Si](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid](/img/structure/B6415994.png)





![4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6416022.png)
![6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid](/img/structure/B6416036.png)



